molecular formula C13H22ClN5 B12229912 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine

1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine

Cat. No.: B12229912
M. Wt: 283.80 g/mol
InChI Key: JXUYDNOGPNVIQF-UHFFFAOYSA-N
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Description

1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its unique structure, which includes two pyrazole rings substituted with methyl and isopropyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine typically involves the following steps:

    Formation of Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Substitution Reactions: The methyl and isopropyl groups are introduced through alkylation reactions using appropriate alkyl halides.

    Coupling Reaction: The two pyrazole rings are then coupled using a methylene bridge, which can be achieved through a Mannich reaction involving formaldehyde and a secondary amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of various alkylated pyrazole derivatives.

Scientific Research Applications

1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or biological receptors, thereby modulating their activity. The pathways involved may include inhibition of enzymes or interaction with DNA/RNA, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine is unique due to its dual pyrazole structure with distinct methyl and isopropyl substitutions. This structural uniqueness imparts specific chemical and biological properties that differentiate it from other pyrazole derivatives.

Properties

Molecular Formula

C13H22ClN5

Molecular Weight

283.80 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(1-propan-2-ylpyrazol-4-yl)methanamine;hydrochloride

InChI

InChI=1S/C13H21N5.ClH/c1-10(2)18-9-12(6-16-18)5-14-7-13-8-15-17(4)11(13)3;/h6,8-10,14H,5,7H2,1-4H3;1H

InChI Key

JXUYDNOGPNVIQF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CNCC2=CN(N=C2)C(C)C.Cl

Origin of Product

United States

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